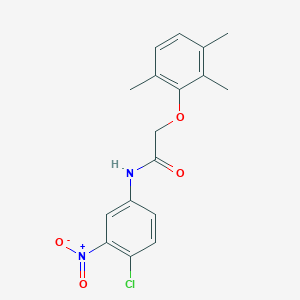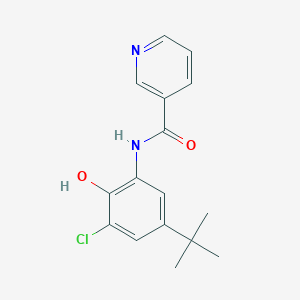
8-(3-fluoro-5-methylphenyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of fluorophenyl substituted quinoline derivatives showcases the ability to modify quinoline structures to introduce new functionalities, such as enhanced fluorescence emission, which could be analogous to methods used for synthesizing compounds like "8-(3-fluoro-5-methylphenyl)quinolin-4-amine" (Suliman et al., 2014).
Molecular Structure Analysis
- X-ray crystallography and theoretical calculations (DFT) are common techniques for analyzing the molecular structures of quinoline derivatives, providing insights into the effects of substituents on molecular orbitals and geometries. This is relevant for understanding the molecular structure of "8-(3-fluoro-5-methylphenyl)quinolin-4-amine" (Suliman et al., 2014).
Chemical Reactions and Properties
- The reactivity of quinoline derivatives towards various reagents and conditions is crucial for further functionalization or for understanding their behavior in different environments. For example, the synthesis of N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines highlights the versatility of quinoline compounds in chemical reactions (Saeed et al., 2014).
Physical Properties Analysis
- The physical properties such as solubility, fluorescence emission, and quantum yield of quinoline derivatives can be significantly altered by introducing different substituents, as seen in the synthesis and characterization of fluorophenyl substituted quinoline derivatives (Suliman et al., 2014).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are essential for understanding the potential applications and reactivity patterns of quinoline derivatives. The study of polysubstituted quinolin-3-amines, for example, showcases a method to access functional quinoline derivatives with diverse biological activities and chemical functionalities (Wang et al., 2021).
Propriétés
IUPAC Name |
8-(3-fluoro-5-methylphenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2/c1-10-7-11(9-12(17)8-10)13-3-2-4-14-15(18)5-6-19-16(13)14/h2-9H,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONDIHUJNBADNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2=CC=CC3=C(C=CN=C32)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Fluoro-5-methylphenyl)quinolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-3,4,4-trimethyl-1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5652292.png)



![N-phenyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5652311.png)
![2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5652315.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5652322.png)
![3-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5652345.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B5652355.png)
![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1H-tetrazol-5-amine](/img/structure/B5652358.png)
